molecular formula C19H17F2N5O2 B2766589 (2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1219914-05-2

(2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2766589
M. Wt: 385.375
InChI Key: DXLOZPSIYVOAMI-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Molecular Interactions and Pharmacological Potential

Research into the interactions and pharmacological potential of compounds structurally related to (2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone has shown diverse applications, particularly in understanding receptor-ligand interactions, synthesizing antimicrobial agents, and exploring their potential in treating various diseases.

  • Receptor-Ligand Interaction Studies : Compounds with structures similar to (2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone have been utilized to understand molecular interactions with receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor highlights the compound's steric binding and provides insights into antagonist activity mechanisms (Shim et al., 2002).

  • Synthesis and Antimicrobial Activity : The synthesis and evaluation of pyridine derivatives and difluorophenyl(piperidin-4-yl)methanone oxime derivatives have demonstrated variable and modest antimicrobial activities against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011; Mallesha & Mohana, 2014).

  • Anticancer and Antimicrobial Agents : Novel heterocyclic compounds incorporating structures akin to (2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone have been synthesized and evaluated for their anticancer and antimicrobial activities. Compounds such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and their pyridyl-pyrazolines derivatives showed promising results in vitro (Katariya, Vennapu, & Shah, 2021).

  • Molecular Docking Studies : The synthesis and molecular docking study of oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents further emphasize the utility of such compounds in drug discovery, offering insights into their interactions with biological targets and potential resistance mechanisms (Katariya, Vennapu, & Shah, 2021).

  • Pharmacokinetics and Metabolism : Understanding the metabolism, excretion, and pharmacokinetics of related compounds aids in the development of drugs with improved efficacy and safety profiles. For example, studies on dipeptidyl peptidase inhibitors have provided valuable data on their elimination pathways and metabolic stability (Sharma et al., 2012).

Safety And Hazards

This involves identifying any risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Future Directions

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properties

IUPAC Name

(2,6-difluorophenyl)-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5O2/c1-12-23-18(24-28-12)13-5-6-16(22-11-13)25-7-9-26(10-8-25)19(27)17-14(20)3-2-4-15(17)21/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLOZPSIYVOAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

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